N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2,3-dimethylphenyl)-N~2~-(2-phenylethyl)glycinamide
Overview
Description
N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2,3-dimethylphenyl)-N~2~-(2-phenylethyl)glycinamide is a useful research compound. Its molecular formula is C24H24Cl2N2O3S and its molecular weight is 491.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 490.0884692 g/mol and the complexity rating of the compound is 709. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactions and Synthesis
N2-[(2,5-dichlorophenyl)sulfonyl]-N1-(2,3-dimethylphenyl)-N2-(2-phenylethyl)glycinamide and related compounds are explored in the field of chemical synthesis and reactions. For example, the study by Cremlyn & Nunes (1987) investigated the reactions of N-Phenylmaltimide with chlorosulfonic acid, yielding various sulfonyl chlorides and sulfonamides, illustrating the chemical versatility of such compounds in synthesis processes (Cremlyn & Nunes, 1987).
Biological Evaluations and Molecular Docking
In the realm of biochemistry, these compounds undergo biological evaluations and molecular docking studies. For instance, Fahim & Shalaby (2019) synthesized benzenesulfonamide derivatives and evaluated their in vitro antitumor activity, indicating potential applications in medical research (Fahim & Shalaby, 2019).
Spectroscopic Applications
Another significant application is in the field of spectroscopy. Diwu et al. (1997) researched fluorescent solvatochromic dyes that include dimethylamino and sulfonyl groups, demonstrating their potential for developing sensitive molecular probes in biological studies (Diwu et al., 1997).
Polymer Science
In polymer science, compounds with sulfonyl and dimethylphenyl groups are used in developing advanced materials. Wang et al. (2015) synthesized poly(arylene ether sulfone)s containing dimethylphenyl groups, highlighting their application in creating membranes with good conductivity and stability, relevant in energy and environmental technologies (Wang et al., 2015).
Crystal Engineering
These compounds are also significant in crystal engineering. Ma et al. (2008) explored the syntheses and properties of metal complexes with sulfonyl glycine ligands, demonstrating their use in creating novel molecular architectures (Ma et al., 2008).
Properties
IUPAC Name |
2-[(2,5-dichlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(2,3-dimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24Cl2N2O3S/c1-17-7-6-10-22(18(17)2)27-24(29)16-28(14-13-19-8-4-3-5-9-19)32(30,31)23-15-20(25)11-12-21(23)26/h3-12,15H,13-14,16H2,1-2H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTDIUZCGMKMTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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